molecular formula C12H13F2NO2 B4707888 (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B4707888
M. Wt: 241.23 g/mol
InChI Key: BWMZYULNGCTDMB-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a Z-configured α,β-unsaturated ketone backbone. Its structure features a 4-(difluoromethoxy)phenyl group at the carbonyl end and a 4-(dimethylamino)phenyl group at the β-position. The difluoromethoxy substituent introduces both electron-withdrawing (due to fluorine) and steric effects, while the dimethylamino group is strongly electron-donating. This combination likely influences the compound’s electronic properties, solubility, and biological interactions.

Chalcones like this are typically synthesized via Claisen-Schmidt condensation, a method noted in and for analogous compounds . Their applications span medicinal chemistry (e.g., monoamine oxidase (MAO) inhibition, antimicrobial activity) and materials science, driven by substituent-dependent properties .

Properties

IUPAC Name

(Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-15(2)8-7-11(16)9-3-5-10(6-4-9)17-12(13)14/h3-8,12H,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMZYULNGCTDMB-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with dimethylamine and an appropriate propenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the difluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

This compound is an organic compound featuring a difluoromethoxy group on a phenyl ring, a dimethylamino group, and a propenone moiety. This compound is used as a building block in the synthesis of complex organic molecules and is investigated for its potential biological activity, including antimicrobial and anticancer properties. It is also explored as a potential therapeutic agent and utilized in developing new materials and chemical processes.

Chemistry

This compound serves as a building block in creating more complex organic molecules.

Biology

This compound is studied for its potential biological activity, such as antimicrobial and anticancer properties. Research indicates that this compound exhibits anticancer potential and can induce cytotoxic effects in human tumor cell lines, including lung carcinoma (A549) and cervical carcinoma (HeLa). The mechanism may involve inhibiting tubulin polymerization, which is vital for cancer cell proliferation.

Medicine

Due to its unique chemical structure and biological activity, this compound is explored as a potential therapeutic agent.

Industry

This compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound’s substituents distinguish it from other chalcones (Table 1):

Compound Name Aryl Substituent (Position) β-Substituent Configuration Key Properties
Target Compound 4-(difluoromethoxy)phenyl 4-(dimethylamino)phenyl Z High polarity, moderate steric bulk
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-(trifluoromethyl)phenyl 4-(dimethylamino)phenyl E Strong electron-withdrawing CF₃, higher lipophilicity
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-bromophenyl 4-(dimethylamino)phenyl E Heavy atom effect (Br), potential for halogen bonding
(2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one 4-fluorophenyl 4-(dimethylamino)phenyl E Smaller substituent, lower steric hindrance
3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one Furan-2-yl 4-(dimethylamino)phenyl E Heterocyclic ring, altered π-conjugation
  • Electron Effects: The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more than methoxy (-OCH₃).
  • Steric Effects : Difluoromethoxy’s bulk may hinder rotation around the C–O bond, influencing dihedral angles between aromatic rings. For example, fluorophenyl analogs in exhibit dihedral angles of 7.14°–56.26°, suggesting substituents dictate molecular planarity .

Configurational Differences: Z vs. E Isomers

The Z-configuration of the target compound contrasts with the more common E-isomers (e.g., ). Z-isomers, such as (Z)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-fluorophenyl)prop-2-en-1-one (), often exhibit distinct biological activity due to reduced conjugation or steric clashes . For instance, Z-isomers may display altered binding to enzymes like MAO, where planarity is critical .

Physicochemical and Crystallographic Properties

Melting Points and Solubility

  • The target compound’s melting point is unlisted in the evidence, but analogs with similar substituents (e.g., 4-fluoro chalcones) melt between 141–145°C , suggesting comparable thermal stability.
  • Difluoromethoxy’s polarity may enhance aqueous solubility relative to trifluoromethyl or bromo analogs, though less than hydroxylated derivatives .

Crystallographic Insights

Crystal structures of related chalcones () reveal that substituents govern packing patterns. For example:

  • Fluorophenyl chalcones form intermolecular C–H···F and π-stacking interactions .
  • Z-isomers like (Z)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one () exhibit non-planar geometries, reducing crystal symmetry . The target compound’s structure, likely resolved via SHELXL (), would show similar halogen-bonding motifs from difluoromethoxy .

MAO Inhibition

Chalcones with 4-(dimethylamino)phenyl groups () are potent MAO inhibitors. The dimethylamino group’s electron donation enhances resonance stabilization, while substituents on the opposing aryl ring modulate selectivity:

  • Trifluoromethyl and bromo groups improve lipophilicity, aiding blood-brain barrier penetration .
  • The target’s difluoromethoxy group may balance polarity and lipophilicity, optimizing pharmacokinetics.

Antimicrobial Potential

Compounds with heterocyclic substituents (e.g., furan in ) show enhanced antimicrobial activity due to increased π-delocalization .

Biological Activity

(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 832738-01-9, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H13_{13}F2_{2}NO2_{2}
  • Molecular Weight : 241.23 g/mol
  • Predicted Boiling Point : 312.6 ± 42.0 °C
  • Density : 1.167 ± 0.06 g/cm³
  • pKa : 6.35 ± 0.70 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in critical physiological processes. The compound may modulate enzyme activity, leading to various biological effects, particularly in cancer cell lines .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Studies have shown that it can induce cytotoxic effects in various human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although comprehensive data on its spectrum of activity is still limited .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
Bis(2-ethylhexyl) terephthalateStructurePlasticizer; low biological activity
Other propenone derivativesStructureVaries widely; some exhibit anticancer properties

The presence of both difluoromethoxy and dimethylamino groups in this compound distinguishes it from other compounds, conferring unique chemical and biological properties that warrant further investigation .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • In Vitro Studies : Research conducted on A549 and HeLa cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Pharmacokinetics : Studies are ongoing to evaluate the pharmacokinetic profile of this compound, with early results indicating favorable absorption characteristics that could enhance its therapeutic efficacy .

Q & A

Basic Questions

Q. What are the key synthetic routes for (2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , where 4-(difluoromethoxy)acetophenone reacts with dimethylamino-substituted aldehydes. Optimization involves adjusting temperature (60–80°C), catalyst (e.g., NaOH or HCl in ethanol), and molar ratios (1:1.2 ketone:aldehyde) to improve yield. Solvent choice (e.g., ethanol vs. THF) affects regioselectivity and stereochemical outcomes .
  • Key Data : Evidence from analogous syntheses shows yields of 65–85% under optimized conditions .

Q. How is the Z-configuration of the α,β-unsaturated ketone confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, in related compounds, crystallographic data (e.g., torsion angles and bond lengths) distinguish Z/E isomers . NMR spectroscopy (e.g., 1^1H and 13^{13}C) also supports this: coupling constants (JHHJ_{H-H}) for Z-isomers typically range from 10–12 Hz due to restricted rotation .

Q. What analytical techniques are used to characterize this compound, and what critical data are obtained?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O) stretch at ~1680–1700 cm1^{-1} and C-F vibrations (1100–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 296.1023) .
  • Elemental Analysis : Ensures purity (>95%) by matching C, H, N, and F percentages with theoretical values .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., difluoromethoxy) influence the reactivity and stability of the enone system?

  • Methodological Answer : The difluoromethoxy group (-OCF2_2H) enhances electrophilicity of the α-carbon via electron-withdrawing effects, facilitating nucleophilic additions. Stability is assessed via kinetic studies (e.g., monitoring degradation under UV light or varying pH) and DFT calculations (HOMO-LUMO gaps predict susceptibility to oxidation) .
  • Data Contradiction Analysis : While -OCF2_2H generally stabilizes enones, competing hydrolysis in aqueous conditions may require protective strategies (e.g., anhydrous solvents) .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) map electrostatic potential surfaces to identify electrophilic hotspots. For example, the β-carbon of the enone system shows higher electrophilicity (Mulliken charges: β-C = +0.32 vs. α-C = +0.18), aligning with observed regioselectivity in Michael additions .

Q. How can stereochemical outcomes be controlled during functionalization (e.g., asymmetric synthesis)?

  • Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) induce enantioselectivity. For instance, L-proline derivatives in THF at -20°C achieve enantiomeric excess (ee) >80% for β-amino alcohol derivatives . Solvent polarity (e.g., DMF vs. toluene) also modulates transition-state geometries .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19^{19}F NMR shifts)?

  • Methodological Answer : Discrepancies between predicted and observed 19^{19}F NMR shifts (e.g., -140 ppm vs. -145 ppm) are resolved via variable-temperature NMR to assess conformational dynamics. X-ray crystallography corroborates substituent orientation, revealing intramolecular H-bonding or steric effects that alter electronic environments .

Methodological Insights from Evidence

  • Synthesis Optimization : and highlight Claisen-Schmidt condensation as scalable but stress the need for inert atmospheres to prevent keto-enol tautomerism .
  • Structural Confirmation : and emphasize combining crystallography with spectroscopic data to resolve stereochemical ambiguities .
  • Regioselectivity : demonstrates how substituent electronic profiles guide reaction pathways in triazole derivatives, applicable to analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.